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Introduction
KN1022, also known as Patritumab Deruxtecan (HER3-DXd) and formerly designated as U3-

1402, is an investigational, first-in-class antibody-drug conjugate (ADC) engineered to target

cells expressing Human Epidermal Growth Factor Receptor 3 (HER3). Developed by Daiichi

Sankyo, this therapeutic agent represents a significant advancement in precision oncology,

particularly for patient populations with advanced solid tumors who have developed resistance

to standard therapies.[1][2] This technical guide provides a comprehensive overview of the

discovery, development, mechanism of action, and clinical evaluation of KN1022, with a focus

on the core scientific data and experimental methodologies that have defined its trajectory.

Discovery and Development Milestones
The development of KN1022 is rooted in Daiichi Sankyo's proprietary DXd ADC technology.[3]

[4][5] This platform focuses on creating ADCs with a high drug-to-antibody ratio (DAR),

ensuring potent and targeted delivery of a cytotoxic payload to cancer cells. The journey of

KN1022 has been marked by strategic collaborations, notably with Merck for co-development

and co-commercialization globally (excluding Japan).[2][4] A key milestone in its development

was the Breakthrough Therapy Designation granted by the U.S. Food and Drug Administration

(FDA) in December 2021 for the treatment of patients with EGFR-mutated locally advanced or

metastatic non-small cell lung cancer (NSCLC) with disease progression on or after treatment

with a third-generation tyrosine kinase inhibitor (TKI) and platinum-based therapies.[4][6]
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Core Technology: The KN1022 Construct
KN1022 is a meticulously designed ADC comprising three key components:

A Fully Human Anti-HER3 IgG1 Monoclonal Antibody (Patritumab): This component provides

specificity by targeting the HER3 receptor, which is overexpressed in a variety of solid

tumors.

A Tetrapeptide-Based Cleavable Linker: This linker is designed to be stable in the

bloodstream and is selectively cleaved by lysosomal enzymes, such as cathepsins, which

are upregulated in tumor cells.

A Topoisomerase I Inhibitor Payload (DXd): An exatecan derivative, DXd is a potent cytotoxic

agent that induces DNA damage and apoptosis upon release within the cancer cell.[7][8]

The drug-to-antibody ratio of KN1022 is approximately 8, contributing to its potent anti-tumor

activity.[7]

Mechanism of Action
The therapeutic action of KN1022 is a multi-step process that leverages its unique ADC design

to achieve targeted cytotoxicity.

HER3 Targeting and Internalization: The patritumab antibody component of KN1022 binds

with high specificity to the HER3 receptor on the surface of cancer cells. Following binding,

the entire ADC-HER3 receptor complex is internalized into the cell via endocytosis.[7]

Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to

the lysosomes. The acidic environment and the presence of lysosomal enzymes cleave the

tetrapeptide linker, releasing the DXd payload into the cytoplasm.[7]

Induction of DNA Damage and Apoptosis: The released DXd, a potent topoisomerase I

inhibitor, intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage

complex.[9][10] This prevents the re-ligation of the single-strand DNA breaks, leading to the

accumulation of DNA double-strand breaks during DNA replication. The resulting DNA

damage activates the DNA damage response (DDR) pathways, ultimately triggering cell

cycle arrest and apoptosis.[10][11]
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Caption: Mechanism of action of KN1022 (Patritumab Deruxtecan).

Preclinical Development
In Vitro Studies
A series of in vitro experiments were conducted to characterize the activity of KN1022 in

various cancer cell lines.

Experimental Protocols:

Cell Lines: A panel of human cancer cell lines with varying levels of HER3 expression were

utilized, including colorectal cancer cell lines (e.g., Colo320DM, HCT-15, SW620) and breast

cancer cell lines (e.g., MDA-MB-231 transduced with HER3).[12][13][14][15]

Growth Inhibition Assay: Cells were seeded in 96-well plates and treated with increasing

concentrations of KN1022, patritumab alone, a control ADC, or the DXd payload. Cell

viability was assessed after a 6-day incubation period using the CellTiter-Glo® Luminescent

Cell Viability Assay, which measures ATP levels.[14][15]

Internalization and Lysosomal Trafficking Assay: To visualize and quantify internalization,

KN1022 was labeled with a pH-sensitive dye (pHrodo). Cells were treated with the labeled

KN1022, and the fluorescence signal, which increases in the acidic environment of the

lysosome, was measured over time using fluorescence microscopy and quantitative image

analysis.[15]

Apoptosis Assay: Apoptosis induction was evaluated by measuring the cleavage of

poly(ADP-ribose) polymerase (PARP) via Western blot analysis in cells treated with KN1022.

Quantitative Data Summary:
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Cell Line HER3 Expression KN1022 IC50 (nM) DXd IC50 (nM)

Colo320DM Low >1000 2.05 ± 0.11

HCT-15 Intermediate Not Reported 17.88 ± 2.63

SW620 High <10 Not Reported

MDA-MB-231-

HER3WT
High ~1 Not Reported

Data compiled from multiple preclinical studies. IC50 values are approximate and may vary

based on specific experimental conditions.

In Vivo Studies
The anti-tumor efficacy of KN1022 was evaluated in xenograft models using immunodeficient

mice.

Experimental Protocols:

Animal Models: Female BALB/c nude mice were used for the xenograft studies.[13] All

animal procedures were conducted in compliance with institutional guidelines for the care

and use of experimental animals.[13]

Tumor Implantation: Human cancer cell lines (e.g., Colo320DM, DiFi, SW620, MDA-MB-453)

or patient-derived xenograft (PDX) models were subcutaneously implanted into the mice.[7]

[12][13]

Treatment Regimen: Once tumors reached a specified volume (e.g., 200-250 mm³), mice

were randomized into treatment groups and administered KN1022, patritumab alone,

irinotecan, a control ADC, or saline via intravenous or intraperitoneal injections. Dosing

schedules varied, for example, 10 mg/kg weekly for three or four doses.[7][12][13]

Efficacy Assessment: Tumor volume was measured twice weekly using calipers, and

calculated using the formula: (Length x Width²)/2. Body weight was monitored as an indicator

of toxicity. The primary efficacy endpoint was tumor growth inhibition (TGI).[7][13]
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Quantitative Data Summary:

Xenograft Model HER3 Expression
KN1022 Dose
(mg/kg)

Tumor Growth
Inhibition (%)

Colo320DM Low 10 No significant effect

DiFi High 10
Significant tumor

regression

SW620 High 10
Significant tumor

regression

MDA-MB-453 High 6 94

Data compiled from multiple preclinical studies. TGI is compared to the vehicle control group.

Experimental Workflow
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Caption: Preclinical evaluation workflow for KN1022.

Clinical Development: The HERTHENA-Lung01 Trial
A pivotal study in the clinical development of KN1022 is the HERTHENA-Lung01 trial

(NCT04619004), a Phase 2, multicenter, open-label, randomized study.[2][16][17][18][19][20]

Experimental Protocol:

Patient Population: The study enrolled patients with locally advanced or metastatic EGFR-

mutated (exon 19 deletion or L858R) NSCLC who had progressed on or after treatment with
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an EGFR TKI and platinum-based chemotherapy.[19][20]

Study Design: Patients were randomized to receive either a fixed-dose regimen of 5.6 mg/kg

of KN1022 intravenously every 3 weeks or an uptitration dosing regimen (3.2 mg/kg in cycle

1, 4.8 mg/kg in cycle 2, and 6.4 mg/kg in subsequent cycles).[16][17][20] The uptitration arm

was later discontinued based on a benefit-risk assessment from a Phase 1 study.[2][16][20]

Primary Endpoint: The primary endpoint was the confirmed objective response rate (ORR)

as assessed by a blinded independent central review (BICR) according to RECIST v1.1.[16]

[20]

Secondary Endpoints: Secondary endpoints included duration of response (DoR),

progression-free survival (PFS), overall survival (OS), and safety.

Quantitative Data Summary (5.6 mg/kg cohort, n=225):

Endpoint Result 95% Confidence Interval

Objective Response Rate

(ORR)
29.8% 23.9% - 36.2%

Median Duration of Response

(DoR)
6.4 months 4.9 - 7.8 months

Median Progression-Free

Survival (PFS)
5.5 months Not Reported

Median Overall Survival (OS) 11.9 months Not Reported

Data from the primary analysis of the HERTHENA-Lung01 trial as of May 18, 2023.[16][20]

Safety Profile:

The most common treatment-emergent adverse events (TEAEs) were hematologic toxicities.

The safety profile was considered manageable and consistent with previous studies.[2]

Clinical Trial Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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